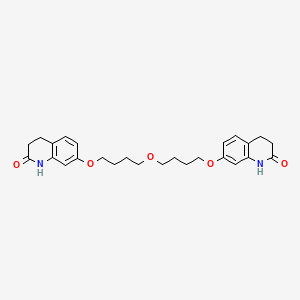

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

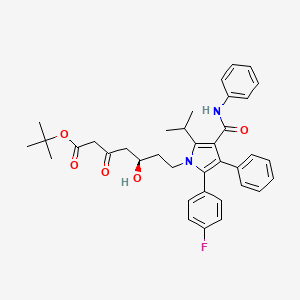

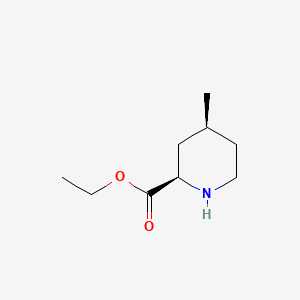

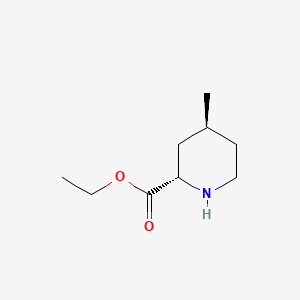

“N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” is a chemical compound. Detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on various chemical databases .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a study discusses the nucleophilic substitution reactions of related compounds with a series of secondary alicyclic amines in several solvents . Another study discusses the design and synthesis of a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide” include its melting point, boiling point, density, molecular formula, and molecular weight . Its melting point is reported to be between 206-208 °C .科学的研究の応用

Synthesis and Reactivity:

Catalytic Hydrogenation in Synthesis : This compound is an important intermediate in the production of azo disperse dyes. A study explored the use of a novel Pd/C catalyst for the hydrogenation of similar acetamide compounds, highlighting its high activity, selectivity, and stability (Zhang, 2008).

Chemoselective Acetylation : Another study focused on the chemoselective monoacetylation of an amino group in a similar acetamide compound, using it as an intermediate for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Microwave Irradiation in Synthesis : Research has shown that compounds like N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide can undergo acylation and cyclization under microwave irradiation, offering advantages like short reaction time and high yield (Liu, 2014).

Applications as a Synthon:

Building Block for Heterocyclic Compounds : A study highlighted the role of a similar compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, as a building block for synthesizing polyfunctionalized heterocyclic compounds, indicating potential applications in diverse synthetic pathways (Gouda, 2014).

Anticancer Drug Development : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities, showed its potential in anticancer drug development through molecular docking analysis (Sharma et al., 2018).

Other Notable Applications:

- Electrophilic Fluorinating Agent : Perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been used as an electrophilic fluorinating agent under mild conditions (Banks et al., 1996).

特性

CAS番号 |

1900865-84-0 |

|---|---|

製品名 |

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide |

分子式 |

C16H12N4O |

分子量 |

276.29 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)